5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 412030-10-5 . It has a molecular weight of 150.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h4-5,9H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including structures like "5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine," play a crucial role in medicinal chemistry. The saturated five-membered pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through pseudorotation. These characteristics make pyrrolidine-based compounds versatile scaffolds for designing bioactive molecules with target selectivity. The review by Petri et al. (2021) emphasizes the importance of pyrrolidine derivatives in drug discovery, highlighting their application in creating novel compounds with varied biological profiles by manipulating stereoisomers and substituents' spatial orientation (Petri et al., 2021).
Synthesis of Heterocyclic Scaffolds
The synthesis of heterocyclic compounds like "this compound" is essential for pharmaceutical development. Parmar et al. (2023) review the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal chemistry due to their synthetic versatility and bioavailability. This research underscores the role of innovative synthetic pathways and catalysts in developing heterocyclic compounds with potential pharmaceutical applications (Parmar et al., 2023).
Medicinal Importance of Heterocycles
The medicinal significance of heterocyclic compounds, including pyridine derivatives, is well-documented. Altaf et al. (2015) provide a comprehensive review of the medicinal applications of pyridine derivatives, highlighting their role in treating a wide range of diseases due to their diverse biological activities. This review illustrates the critical role that compounds like "this compound" play in the development of new therapeutic agents (Altaf et al., 2015).
Proline and Pyrroline-5-Carboxylate in Plant Defense
The metabolism of proline and pyrroline-5-carboxylate (P5C) in plants, especially during stress responses and pathogen invasion, provides insights into the biological significance of pyrrolidine derivatives. Qamar et al. (2015) discuss the role of P5C metabolism in plant defense mechanisms against pathogens, highlighting how alterations in P5C levels can induce resistance and defense responses. This research sheds light on the broader implications of pyrrolidine and its derivatives in biological systems beyond human medicine (Qamar et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound interacts with the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable adme properties .
Result of Action
In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these receptors, leading to inhibition of their activities . The nature of these interactions involves the formation of hydrogen bonds .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to FGFRs and inhibiting their activities . This leads to changes in gene expression and impacts downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFXVTBMJUVLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634030 | |
Record name | 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412030-10-5 | |
Record name | 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H,2H,3H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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